3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid

Physical organic chemistry Substituent effects pKa prediction

3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid (CAS 81170-23-2; molecular formula C₁₀H₉F₃O₄; MW 250.17 g/mol) is a fluorinated mandelic acid derivative bearing a trifluoromethyl group at the α-carbon, a hydroxyl group at the chiral α-position, and a 3-methoxy substituent on the phenyl ring. It belongs to the class of α-hydroxy-α-(trifluoromethyl)arylacetic acids, which are valued as chiral building blocks, chiral solvating agents, and synthetic intermediates for bioactive molecules.

Molecular Formula C10H9F3O4
Molecular Weight 250.17 g/mol
Cat. No. B12441303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid
Molecular FormulaC10H9F3O4
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C(=O)O)(C(F)(F)F)O
InChIInChI=1S/C10H9F3O4/c1-17-7-4-2-3-6(5-7)9(16,8(14)15)10(11,12)13/h2-5,16H,1H3,(H,14,15)
InChIKeyYKRQXSHEAXJFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic Acid – Core Identity and Procurement Classification


3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid (CAS 81170-23-2; molecular formula C₁₀H₉F₃O₄; MW 250.17 g/mol) is a fluorinated mandelic acid derivative bearing a trifluoromethyl group at the α-carbon, a hydroxyl group at the chiral α-position, and a 3-methoxy substituent on the phenyl ring . It belongs to the class of α-hydroxy-α-(trifluoromethyl)arylacetic acids, which are valued as chiral building blocks, chiral solvating agents, and synthetic intermediates for bioactive molecules [1]. Unlike the widely used Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), this compound retains a free α-hydroxyl group, enabling dual-site derivatization (hydroxyl + carboxylic acid) and hydrogen-bond donor capacity not available in the O-methylated Mosher's acid scaffold [2].

Why 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic Acid Cannot Be Replaced by Common In-Class Analogs


Trifluoromethyl-substituted mandelic acid derivatives are not interchangeable building blocks. The precise substitution pattern—meta-methoxy on the aryl ring, free α-hydroxyl, and α-CF₃—creates a unique combination of electronic, steric, and hydrogen-bonding properties. The meta-methoxy group exerts an electron-donating resonance effect that modifies the aryl ring's electronic character differently from para-methoxy or unsubstituted analogs, altering both the pKa of the carboxylic acid and the reactivity of the α-hydroxy group [1]. The free α-hydroxyl distinguishes this compound from MTPA (Mosher's acid), where the hydroxyl is methylated; this means the compound can serve as both a hydrogen-bond donor and acceptor, enabling chiral recognition modes unavailable to O-methylated analogs [2]. Furthermore, the α-CF₃ group dramatically increases acidity and lipophilicity compared to non-fluorinated mandelic acids, a property exploited in the design of CNS-penetrant drug candidates derived from this scaffold [3].

Quantitative Differentiation Evidence for 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic Acid Against Key Comparators


Meta-Methoxy Substituent Electronic Effect: Hammett σ Analysis vs. Para-Methoxy and Unsubstituted Analogs

The 3-methoxy substituent on the phenyl ring of the target compound exerts a Hammett σₘ value of +0.12 (electron-withdrawing by induction, weakly donating by resonance), in contrast to the 4-methoxy analog which has σₚ = −0.27 (net electron-donating) [1]. The unsubstituted phenyl analog has σ = 0.00. This difference predicts that the target compound's carboxylic acid pKa is approximately 0.15–0.30 units lower than the 4-methoxy isomer and approximately 0.10–0.20 units lower than the unsubstituted analog, based on the Hammett equation applied to α-substituted phenylacetic acids [2]. The meta-methoxy substitution thus provides intermediate acid strength, which affects solubility, salt formation, and reactivity in amide coupling reactions.

Physical organic chemistry Substituent effects pKa prediction

Free α-Hydroxyl Group: Hydrogen-Bond Donor Capacity vs. Mosher's Acid (MTPA)

The target compound possesses a free α-hydroxyl group (pKa ~11–12), whereas Mosher's acid (MTPA) has the α-position methoxylated, eliminating hydrogen-bond donor (HBD) capacity at this site [1]. This structural difference results in the target compound having 2 HBD counts (hydroxyl + carboxylic acid) vs. 1 HBD for MTPA (carboxylic acid only), as defined by Lipinski's rules [2]. In chiral recognition applications, the free hydroxyl enables additional diastereomeric complex stabilization through intermolecular hydrogen bonding, which has been shown to increase nonequivalence (Δδ) in ¹H NMR chiral discrimination experiments by 0.05–0.30 ppm for mandelic acid-derived CSAs compared to their O-methylated counterparts when analyzing chiral amines [3]. The 3-methoxy substituent on the phenyl ring further modulates the acidity of this hydroxyl group relative to unsubstituted analogs.

Chiral derivatization NMR spectroscopy Hydrogen bonding

Photodecarboxylation Quantum Yield: α-CF₃-Mandelic Acid Scaffold Class Behavior

CF₃-substituted mandelic acids, including the scaffold class to which the target compound belongs, undergo efficient photodecarboxylation (PDC) in basic aqueous solution with quantum yields (Φ) ranging from 0.37 to 0.74 [1]. This efficiency is substantially higher than non-fluorinated mandelic acid (Φ < 0.05 under comparable conditions), attributed to the strong electron-withdrawing CF₃ group facilitating excited-state ionic decarboxylation via benzylic carbanion intermediates [2]. The meta-methoxy substituent on the target compound is expected to modulate this quantum yield through its resonance effect—electron-donating groups on the aryl ring generally reduce PDC efficiency relative to unsubstituted or electron-withdrawing substituted analogs [3]. Compounds in this class yield the corresponding trifluoromethylbenzyl alcohols with ≥95% selectivity over radical-derived side products.

Photochemistry Photorelease Decarboxylation

Metabolic Stability of α-CF₃ Mandelic Acid Scaffold: Resistance to Oxidative Metabolism

The α-trifluoromethyl group on mandelic acid derivatives confers significant resistance to cytochrome P450-mediated oxidation at the benzylic position, a common metabolic soft spot in non-fluorinated arylacetic acids including ibuprofen and ketoprofen [1]. In the lead compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide (1), microsomal stability assays demonstrated a half-life (t₁/₂) of >120 min in human liver microsomes, compared to <30 min for the non-fluorinated phenylacetamide control [2]. The 3-methoxy substituent on the target compound's aryl ring is expected to undergo O-demethylation as a primary metabolic pathway; however, the meta-position is generally less susceptible to CYP-mediated O-demethylation than the para-position, potentially yielding a longer metabolic half-life compared to the 4-methoxy isomer [3].

Drug metabolism Metabolic stability CYP enzymes

Dual Derivatization Sites Enabling Orthogonal Conjugation Strategies

The target compound uniquely combines three functional groups amenable to selective derivatization: a carboxylic acid (pKa ~2.5–3.0), an α-hydroxyl (pKa ~11–12), and an aryl methoxy group (inert under most conditions but cleavable with BBr₃ or strong Lewis acids) [1]. This contrasts with Mosher's acid (MTPA), which lacks the free hydroxyl, and with 3-(trifluoromethyl)mandelic acid, which lacks the aryl methoxy handle. In practice, the carboxylic acid can be selectively activated (e.g., as an NHS ester or acid chloride) while leaving the α-hydroxyl unprotected, or the hydroxyl can be selectively silylated or acylated under mild conditions without affecting the carboxylic acid [2]. This orthogonality enables sequential conjugation strategies—for example, attachment to a solid support via the carboxyl group followed by on-resin diversification at the hydroxyl, or vice versa—that are not possible with the single-site MTPA scaffold.

Bioconjugation Prodrug design Solid-phase synthesis

CNS Drug Lead Scaffold: Pharmacological Activity of the α-CF₃-α-Hydroxy Arylpropionamide Series

The parent compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide (1) demonstrated potent oral general anesthetic activity, significantly reducing the minimum alveolar concentration (MAC) of isoflurane with no effects on heart rate or blood pressure at therapeutic concentrations in rodent models [1]. Compound 1 also exhibited oral anticonvulsant activity in maximal electroshock (MES) and subcutaneous metrazol (scMET) models with a therapeutic index of 10 for MES activity [2]. ¹⁹F NMR liposomal partitioning studies revealed that the aromatic region of compound 1 partitions into the lipid core, correlating with anesthetic potency [3]. The target compound's 3-methoxy substituent is expected to modulate both lipophilicity (calculated logP increase of ~0.30–0.50 vs. the unsubstituted phenyl analog based on the π value of OCH₃ = −0.02 at the meta position) and CNS penetration, while the free acid form serves as a prodrug precursor that can be converted to the active amide via standard coupling chemistry.

General anesthetics CNS drug discovery Ion channels

Optimal Research and Industrial Application Scenarios for 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic Acid


Chiral Solvating Agent (CSA) or Derivatizing Agent for NMR Determination of Enantiomeric Purity of Amines and Amino Alcohols

The compound's free α-hydroxyl group provides hydrogen-bond donor capacity absent in Mosher's acid (MTPA), enabling stronger diastereomeric complex formation with chiral amine analytes and yielding larger nonequivalence (Δδ) in ¹H and ¹⁹F NMR spectra [1]. The 3-methoxy group offers additional aromatic shielding anisotropy that can enhance chemical shift dispersion. The α-CF₃ group serves as a sensitive ¹⁹F NMR reporter with a chemical shift range (~−70 to −80 ppm) well-separated from most biological fluorine signals, enabling clean quantification of enantiomeric excess without interference [2]. This makes the compound suitable for analyzing enantiopurity of pharmaceutical intermediates, natural products, and chiral building blocks.

Key Building Block for CNS-Penetrant Drug Candidates in the α-CF₃-α-Hydroxy Arylpropionamide Series

The free carboxylic acid form serves as the ideal precursor for amide bond formation with various amines to generate candidate molecules in the validated general anesthetic/anticonvulsant pharmacophore series [3]. The meta-methoxy substitution can be exploited to fine-tune lipophilicity and metabolic stability—the meta position is less susceptible to CYP-mediated O-demethylation than the para position, potentially yielding compounds with longer half-lives [4]. The α-CF₃ group provides resistance to benzylic oxidation, a common metabolic liability, while the free hydroxyl can be further derivatized (e.g., ester prodrugs) to modulate pharmacokinetics.

Photoresponsive Building Block for Caged Compound and Photorelease Applications

The α-CF₃ mandelic acid scaffold undergoes efficient photodecarboxylation (Φ = 0.37–0.74) in basic aqueous solution, with ≥95% selectivity for the desired carbanion-derived product [5]. The 3-methoxy substituent allows tuning of the photochemical quantum yield through its electron-donating resonance effect. The compound can be conjugated via either the carboxylic acid or the α-hydroxyl group to photocage alcohols, amines, or other functional groups, enabling light-triggered release in chemical biology or materials science applications.

Orthogonal Bifunctional Linker in Solid-Phase Synthesis and Bioconjugation

With a carboxylic acid (pKa ~2.5–3.0) and an α-hydroxyl (pKa ~11–12) separated by ~8–9 pKa units, the compound enables clean sequential derivatization without protecting group manipulation [6]. The carboxylic acid can be chemoselectively activated for amide or ester bond formation in the presence of the free hydroxyl, or the hydroxyl can be selectively silylated/acylated under mild basic conditions. This orthogonality—combined with the ¹⁹F NMR handle provided by the CF₃ group—makes the compound valuable for constructing traceable bifunctional linkers in solid-phase peptide synthesis, polymer chemistry, and bioconjugation workflows.

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